molecular formula C21H19N3O2S B2872512 N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 933211-76-8

N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2872512
CAS No.: 933211-76-8
M. Wt: 377.46
InChI Key: PHYLRDDMVQPPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a 2-ethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-18-12-8-7-11-16(18)22-20(25)19-14(2)24-13-17(23-21(24)27-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYLRDDMVQPPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 933211-76-8
  • Molecular Formula : C21_{21}H19_{19}N3_{3}O2_{2}S
  • Molecular Weight : 377.5 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its antitumor effects. Several studies have explored its cytotoxicity against various cancer cell lines.

Antitumor Activity

A notable study synthesized a series of thiazole derivatives and evaluated their antitumor activity. Among these compounds, those containing the imidazo-thiazole structure demonstrated significant cytotoxic effects against several human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), BGC-823 (gastric cancer), HeLa (cervical cancer), and A549 (lung cancer) .

Key Findings :

  • Compounds exhibited IC50_{50} values lower than that of the standard drug 5-Fluorouracil (5-FU).
  • Specific derivatives showed IC50_{50} values as low as 1.11 μg/mL against HepG2 cells.

The mechanism by which this compound exerts its antitumor effects includes:

  • Induction of Apoptosis : Flow cytometry analyses indicated that certain derivatives could induce apoptosis in HepG2 cells through S-phase cell cycle arrest .
  • Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly, suggesting a potential mechanism for disrupting cancer cell division .

Case Studies and Research Findings

StudyCompound TestedCell LinesIC50_{50} ValuesMechanism
This compoundMCF-7< 5 μg/mLApoptosis induction
Various thiazole derivativesHepG21.11 μg/mLMicrotubule destabilization
Related imidazo-thiazole compoundsMDA-MB-231 (breast cancer)Not specifiedApoptosis enhancement

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the aromatic rings or heterocyclic cores, leading to variations in molecular weight, polarity, and biological activity.

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Properties
Target Compound C₂₂H₂₀N₃O₂S 402.48 2-ethoxyphenyl carboxamide Not reported Moderate logP (~4.8)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) analog C₂₁H₁₇N₃O₃S 391.45 Benzodioxin group Not reported Higher hydrogen bond acceptors (5)
N-[(Furan-2-yl)methyl] analog (F0650-0060) C₁₉H₁₈N₃O₂S 376.43 Furfuryl substituent Not reported Lower molecular weight
4-Methyl-N-(2-phenylimidazo[2,1-b][1,3]thiazol-3-yl)benzenesulfonamide (4ba) C₂₂H₁₇N₃O₂S₂ 419.52 Sulfonamide group, methyl substituent 269–271 Higher melting point
N,N-Bis(2-methoxyethyl) analog C₁₉H₂₃N₃O₃S 373.47 Bis(2-methoxyethyl) groups Not reported Increased polarity
CAS 105963-46-0 C₁₇H₂₀N₃OS 314.43 Phenylethyl carboxamide, trimethyl groups Not reported Compact structure, lower weight

Metabolic and Toxicological Considerations

  • CYP1A2 Involvement : Analogs with imidazo-thiazole cores may undergo CYP1A2-mediated N-hydroxylation, as demonstrated for PhIP and MeIQx, leading to reactive intermediates .
  • Solubility and Bioavailability : The ethoxyphenyl group in the target compound balances lipophilicity (logP ~4.8) and solubility, whereas bis(2-methoxyethyl) analogs () may exhibit enhanced aqueous solubility due to polar substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.